GNE-0723 vs. GNE-5729: Nanomolar Potency and Subunit Selectivity Profile Comparison
GNE-0723 demonstrates superior potency at GluN2A-containing NMDARs compared to the structurally related pyridopyrimidinone analog GNE-5729, with EC50 values of 21 nM versus 37 nM respectively [1]. The selectivity window against AMPA receptors is also differentiated: GNE-5729 was specifically engineered for increased AMPAR selectivity relative to GNE-0723, with the pyridopyrimidinone scaffold conferring a >100-fold improvement in AMPAR selectivity [2]. This differential selectivity profile means that GNE-0723 remains the preferred tool compound when maximal GluN2A potentiation potency is required and AMPAR cross-reactivity is not the primary experimental concern.
| Evidence Dimension | GluN2A NMDAR positive allosteric modulation potency |
|---|---|
| Target Compound Data | EC50 = 21 nM (GluN2A); 7.4 μM (GluN2C); 6.2 μM (GluN2D) |
| Comparator Or Baseline | GNE-5729: EC50 = 37 nM (GluN2A) |
| Quantified Difference | GNE-0723 is 1.76-fold more potent than GNE-5729 at GluN2A |
| Conditions | FLIPR calcium flux assay in CHO cells expressing recombinant NMDAR subunits; glutamate/glycine co-agonists present |
Why This Matters
When experimental protocols demand maximal GluN2A potentiation at the lowest achievable compound concentration (e.g., in vivo dosing with limited solubility or brain exposure), the 1.76× potency advantage of GNE-0723 directly impacts the feasibility of achieving target engagement at tolerable doses.
- [1] Villemure E, et al. GluN2A-Selective Pyridopyrimidinone Series of NMDAR Positive Allosteric Modulators with an Improved in Vivo Profile. ACS Med Chem Lett. 2017 Jan 12;8(1):84-89. View Source
- [2] Villemure E, et al. ACS Med Chem Lett. 2017 Jan 12;8(1):84-89. (Supporting Information: AMPAR selectivity data). View Source
